

Replicating Key Findings of Calcium α-Ketoglutarate (Ca-AKG) Research: A Comparative Guide

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Compound of Interest		
Compound Name:	Calcium oxoglurate	
Cat. No.:	B1231874	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key findings from Calcium α -Ketoglutarate (Ca-AKG) research, offering a comparative analysis of its effects and detailed methodologies to aid in the replication of pivotal experiments. As a critical intermediate in the Krebs cycle, α -ketoglutarate (AKG) is central to cellular energy metabolism, and its levels have been shown to decline with age.[1] Supplementation with Ca-AKG, a stable salt form of AKG, has demonstrated potential in extending lifespan and healthspan in model organisms, positioning it as a significant compound of interest in the field of geroscience.[2][3]

Quantitative Data Summary

The following tables summarize the primary quantitative outcomes from key preclinical and clinical studies on Ca-AKG. These tables are intended to provide a clear and concise comparison of the compound's performance.

Table 1: Lifespan and Healthspan Extension in Murine Models



Paramete r	Model Organism	Sex	Lifespan Increase (Median)	Lifespan Increase (Maximu m)	Frailty Index Reductio n	Study Referenc e
Lifespan (Cohort 1)	C57BL/6 Mice	Female	16.6%	19.7%	46%	Asadi Shahmirza di et al., 2020[4]
Lifespan (Cohort 2)	C57BL/6 Mice	Female	10.5%	8%	46%	Asadi Shahmirza di et al., 2020
Lifespan (Cohort 1)	C57BL/6 Mice	Male	9.6% (not statistically significant)	12.8% (not statistically significant)	41%	Asadi Shahmirza di et al., 2020
Lifespan (Cohort 2)	C57BL/6 Mice	Male	12.8% (not statistically significant)	Not statistically significant	41%	Asadi Shahmirza di et al., 2020

Table 2: Comparison of Lifespan Extension with Rapamycin in Mice



Compound	Model Organism	Sex	Lifespan Increase (Median)	Study Reference
Calcium α- Ketoglutarate	C57BL/6 Mice	Female	10.5% - 16.6%	Asadi Shahmirzadi et al., 2020
Rapamycin	Genetically Heterogeneous Mice	Female	14%	Harrison et al., 2009
Rapamycin	Genetically Heterogeneous Mice	Male	9%	Harrison et al., 2009

Table 3: Biological Age Reduction in Human Studies

Study Population	Number of Participants	Duration of Supplementati on	Average Reduction in Biological Age (DNAm TruAge)	Study Reference
Middle-aged to Older Adults	42	4 to 10 months (average 7)	~8 years	Demidenko et al., 2021

Core Signaling Pathways and Mechanisms

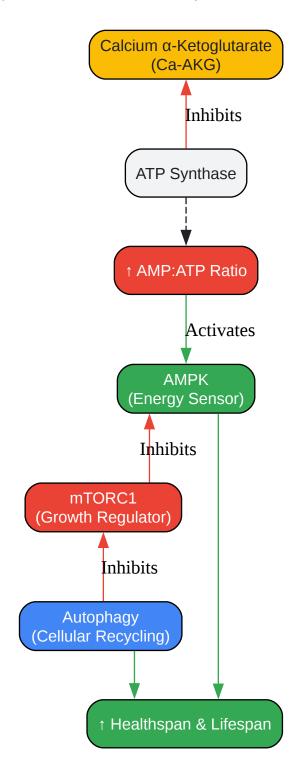
Ca-AKG's effects are multifaceted, influencing several core pathways that regulate aging.

Modulation of mTOR and AMPK Signaling

The mechanistic Target of Rapamycin (mTOR) and AMP-activated protein kinase (AMPK) are central regulators of cellular metabolism and aging. AKG's influence on these pathways can be context-dependent. Some research indicates that AKG inhibits ATP synthase, which increases the cellular AMP:ATP ratio. This rise in AMP activates AMPK, a key energy sensor that in turn inhibits mTOR signaling, promoting catabolic processes like autophagy. Conversely, other



studies suggest AKG can activate mTOR by replenishing Krebs cycle intermediates and serving as a precursor for amino acids like leucine, a known mTOR activator. This dual role suggests Ca-AKG may help restore metabolic flexibility.



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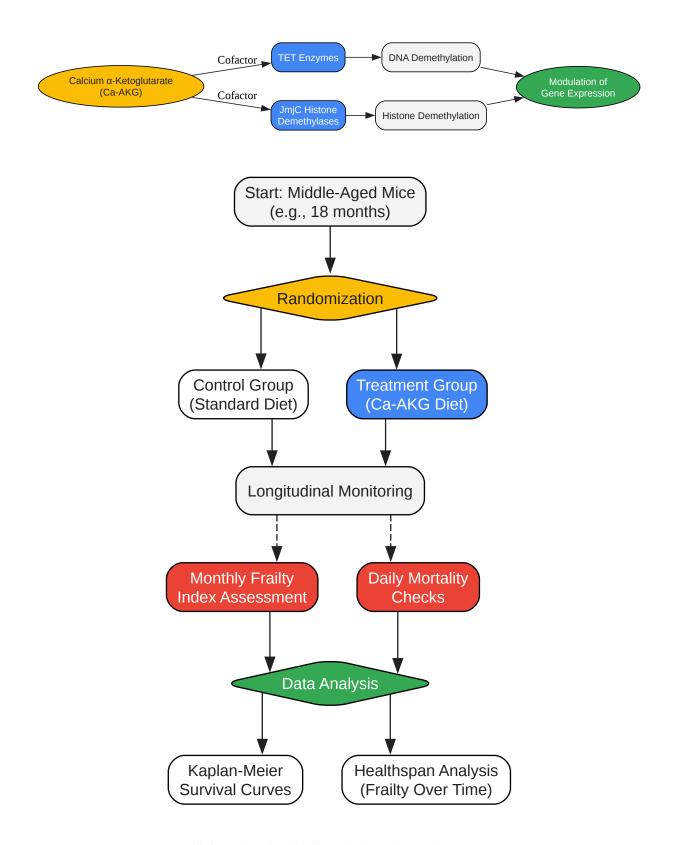


Ca-AKG's influence on the AMPK and mTOR signaling pathways.

Epigenetic Regulation

AKG is a critical cofactor for α-ketoglutarate-dependent dioxygenases (AKGDs), a family of enzymes that includes TET enzymes and Jumonji C (JmjC) domain-containing histone demethylases. TET enzymes are involved in DNA demethylation, while JmjC enzymes remove methyl groups from histones. By serving as a necessary substrate, Ca-AKG can influence gene expression patterns by modulating both DNA and histone methylation, potentially reversing age-related epigenetic drift.





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